molecular formula C35H43N3O B14395295 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine CAS No. 87534-63-2

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine

Cat. No.: B14395295
CAS No.: 87534-63-2
M. Wt: 521.7 g/mol
InChI Key: BYRFWEGCIACQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine is an organic compound known for its unique structural properties. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene core, which is a polycyclic aromatic hydrocarbon, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine typically involves a multi-step process:

    Diazotization Reaction: The initial step involves the formation of a diazonium salt from an aromatic amine. This is achieved by treating the aromatic amine with nitrous acid under acidic conditions.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 4-butoxyaniline, to form the azo compound.

    N-Alkylation: The final step involves the alkylation of the naphthalen-1-amine with 4-octylbenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying azo compound behavior.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine include other azo compounds with different substituents on the aromatic rings. These compounds share the diazenyl group but differ in their specific chemical properties and applications. Examples include:

    4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine: Known for its use in dye synthesis.

    4-[(E)-(4-Methoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

87534-63-2

Molecular Formula

C35H43N3O

Molecular Weight

521.7 g/mol

IUPAC Name

4-[(4-butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine

InChI

InChI=1S/C35H43N3O/c1-3-5-7-8-9-10-13-28-16-18-29(19-17-28)27-36-34-24-25-35(33-15-12-11-14-32(33)34)38-37-30-20-22-31(23-21-30)39-26-6-4-2/h11-12,14-25,36H,3-10,13,26-27H2,1-2H3

InChI Key

BYRFWEGCIACQNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.